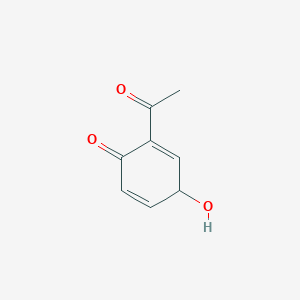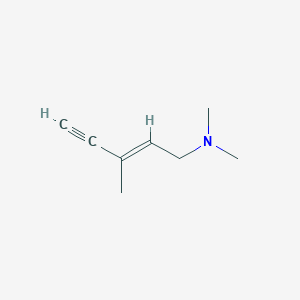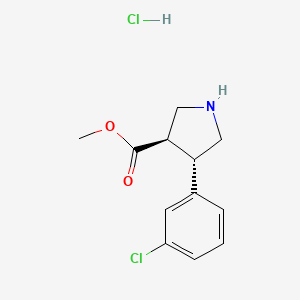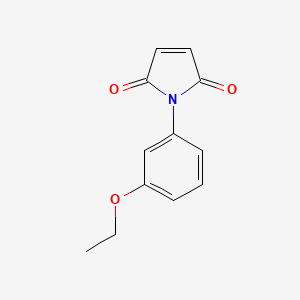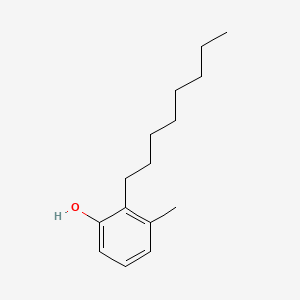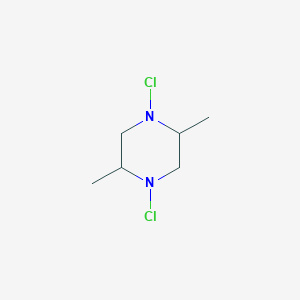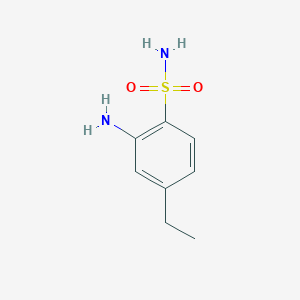![molecular formula C20H17ClN2O3 B13821372 N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13821372.png)
N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides It is characterized by the presence of a furan ring substituted with a 4-chlorophenyl group and a hydrazide moiety linked to a 2-methylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenoxy)acetohydrazide typically involves the following steps:
Formation of 2-(2-methylphenoxy)acetohydrazide: This intermediate is prepared by reacting 2-methylphenoxyacetic acid with hydrazine hydrate under reflux conditions.
Condensation Reaction: The intermediate is then condensed with 5-(4-chlorophenyl)furan-2-carbaldehyde in the presence of an acid catalyst to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted hydrazides or acylated products.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential use in drug development due to its biological activities.
Industry: May be used in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenoxy)acetohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound’s hydrazide moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the furan ring and chlorophenyl group contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-chloro-3-methylphenoxy)-N’-{[5-(substituted aryl)-furan-2-yl]methylidene}-acetohydrazides
- N’-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide
Uniqueness
N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenoxy)acetohydrazide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the 4-chlorophenyl group enhances its antimicrobial properties, while the furan ring contributes to its overall stability and reactivity.
Eigenschaften
Molekularformel |
C20H17ClN2O3 |
|---|---|
Molekulargewicht |
368.8 g/mol |
IUPAC-Name |
N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C20H17ClN2O3/c1-14-4-2-3-5-18(14)25-13-20(24)23-22-12-17-10-11-19(26-17)15-6-8-16(21)9-7-15/h2-12H,13H2,1H3,(H,23,24)/b22-12+ |
InChI-Schlüssel |
RKBLVTFPDMAKCX-WSDLNYQXSA-N |
Isomerische SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]cyclopentane-1-carbonitrile](/img/structure/B13821292.png)

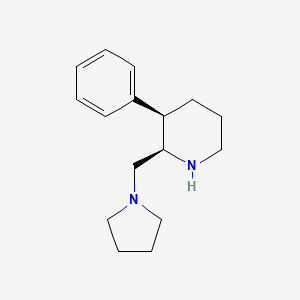
![N-(5-{[4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}pentyl)acetamide](/img/structure/B13821326.png)
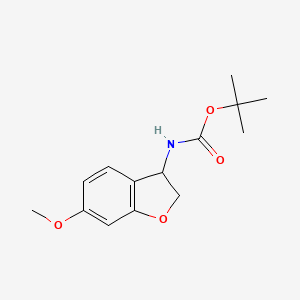
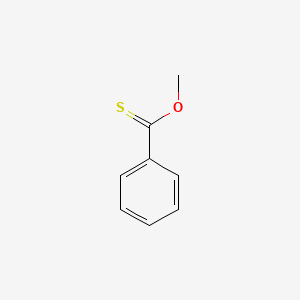
![4H-Benzo[G]thiazolo[5,4-E]indole](/img/structure/B13821350.png)
